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molecular formula C7H5N3O5 B1662146 3,5-Dinitrobenzamide CAS No. 121-81-3

3,5-Dinitrobenzamide

Cat. No. B1662146
M. Wt: 211.13 g/mol
InChI Key: UUKWKUSGGZNXGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04923983

Procedure details

The L-malic salt (5 mg, 14 μm) was dissolved in a mixture of 1 ml H2O, 3.5 mg (3 meq) NaHCO3, and 1 ml acetonitrile and 3.2 mg (14 μm) of 3,5-dinitrobenzoyl chloride was added and the reaction stirred for 16 hr at room temperature. After 5 ml H2O was added, the reaction was vacuum filtered and washed with H2O (2×1 ml portions), cold isopropanol (2×1 ml portions) and diethyl ether (2×2 ml) to isolate 2.5 mg of the 3,5-dinitrobenzamide, "DBN", (85 area % by gradient reverse phase HPLC).
Quantity
3.5 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
3.2 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])(O)=O.[Na+].C(#[N:8])C.[N+:9]([C:12]1[CH:13]=[C:14]([CH:18]=[C:19]([N+:21]([O-:23])=[O:22])[CH:20]=1)[C:15](Cl)=[O:16])([O-:11])=[O:10]>O>[N+:9]([C:12]1[CH:13]=[C:14]([CH:18]=[C:19]([N+:21]([O-:23])=[O:22])[CH:20]=1)[C:15]([NH2:8])=[O:16])([O-:11])=[O:10] |f:0.1|

Inputs

Step One
Name
Quantity
3.5 mg
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
3.2 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)Cl)C=C(C1)[N+](=O)[O-]
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred for 16 hr at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with H2O (2×1 ml portions), cold isopropanol (2×1 ml portions) and diethyl ether (2×2 ml)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C(=O)N)C=C(C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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